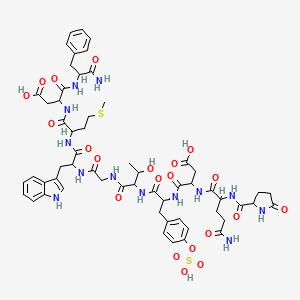

H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Description

Structural Analysis and IUPAC Nomenclature

Sequence Deconstruction and Systematic Naming

The peptide sequence begins with an N-terminal pyroglutamic acid (Pyr) residue and terminates with a C-terminal phenylalanine amide. Each amino acid is designated as DL-configurational isomers, indicating racemic mixtures. The systematic IUPAC name is constructed by sequentially listing residues from the N- to C-terminus, incorporating post-translational modifications:

Pyroglutamyl-DL-glutaminyl-DL-aspartyl-O³-sulfo-DL-tyrosyl-DL-xi-threonyl-glycyl-DL-tryptophanyl-DL-methionyl-DL-aspartyl-DL-phenylalaninamide

Key structural components include:

- Pyroglutamic acid : A lactam-formed derivative of glutamic acid with cyclized N-terminal amine.

- Sulfotyrosine : Tyrosine residue modified with a sulfonate group (-SO₃H) at the hydroxyl position.

- xi-Threonine (xiThr) : A non-standard notation suggesting an undefined stereochemical or structural variation of threonine.

Table 1: Residue-Specific IUPAC Nomenclature

| Position | Residue | Three-Letter Code | Systematic Name | Formula |

|---|---|---|---|---|

| 1 | Pyroglutamic acid | Pyr | (5-oxo-DL-proline) | C₅H₇NO₃ |

| 2 | Glutamine | Gln | 2-Amino-4-carbamoylbutanoic acid | C₅H₁₀N₂O₃ |

| 3 | Aspartic acid | Asp | 2-Aminobutanedioic acid | C₄H₇NO₄ |

| 4 | Sulfotyrosine | Tyr(SO₃H) | 2-Amino-3-(4-sulfooxy-phenyl)propanoic acid | C₉H₁₁NO₇S |

| 5 | xi-Threonine | xiThr | Undefined variant of 2-Amino-3-hydroxybutanoic acid | C₄H₉NO₃ (assumed) |

| 9 | Methionine | Met | 2-Amino-4-(methylthio)butanoic acid | C₅H₁₁NO₂S |

The sequence contains two aspartic acid residues (positions 3 and 9), introducing additional acidic character.

Properties

IUPAC Name |

3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALAIOMGQZKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O21S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Resin selection : A suitable resin such as Rink amide resin is chosen to yield the C-terminal amide (DL-Phe-NH2).

- Amino acid coupling : Each amino acid is coupled using activating agents like HBTU, HATU, or DIC in the presence of a base (e.g., DIPEA).

- Sulfated tyrosine incorporation : DL-Tyr(SO3H) is introduced using a protected sulfotyrosine derivative, often with the sulfate group protected as a sulfate ester or as a sulfonate salt to prevent desulfation during synthesis.

- Racemate handling : Since the peptide contains DL-amino acids, racemic mixtures of amino acids are used, or stereoselective synthesis is performed if required.

- Coupling efficiency monitoring : Kaiser test or chloranil test is used to monitor free amines and ensure complete coupling.

Post-Synthesis Processing

- Cleavage from resin : Typically performed with trifluoroacetic acid (TFA) cocktails containing scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) to remove protecting groups and release the peptide.

- Purification : Preparative reversed-phase HPLC is employed to separate the desired peptide from truncated sequences and side products.

- Lyophilization : The purified peptide is lyophilized to obtain a dry powder.

Challenges and Solutions in Preparation

| Challenge | Description | Solution/Methodology |

|---|---|---|

| Sulfated tyrosine stability | Sulfate group is acid-labile and can be lost during cleavage | Use of mild cleavage conditions and protected sulfate derivatives |

| Racemic amino acid incorporation | DL-forms require careful control to avoid stereochemical issues | Use of racemic mixtures or stereoselective synthesis depending on application |

| Peptide length and complexity | Long peptides prone to incomplete coupling and aggregation | Double coupling steps, use of coupling additives, and optimized solvents |

| Purification complexity | Similar hydrophobicity of peptide fragments complicates separation | Gradient optimization in reversed-phase HPLC |

Research Findings and Data

Physicochemical Properties Relevant to Preparation

| Property | Value | Implication for Synthesis |

|---|---|---|

| Molecular Weight | 1352.4 g/mol | Requires careful monitoring of coupling steps |

| Hydrogen Bond Donors | 17 | Influences solubility and purification |

| Hydrogen Bond Acceptors | 22 | Affects peptide folding and resin interaction |

| Rotatable Bonds | 38 | High flexibility may affect resin accessibility |

| Topological Polar Surface Area | 585 Ų | High polarity due to sulfate group, affects solubility and purification |

Literature Insights

- Peptides containing sulfotyrosine residues are typically synthesized using Fmoc-SPPS with sulfate protection strategies to prevent desulfation during acidic cleavage.

- Racemic peptides (DL-forms) are synthesized either by using racemic amino acid building blocks or by separate synthesis of D- and L-forms followed by mixture or selective incorporation.

- Optimization of coupling reagents and conditions is critical to achieve high purity and yield, especially for peptides with multiple charged and modified residues.

Summary Table of Preparation Methodology

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Loading | Attach first amino acid (DL-Phe-NH2) to resin | Rink amide resin, DMF solvent |

| Amino Acid Coupling | Sequential addition of protected amino acids | Fmoc-protected amino acids, HBTU/HATU, DIPEA |

| Sulfotyrosine Incorporation | Use of protected DL-Tyr(SO3H) derivative | Sulfate-protected tyrosine, mild coupling |

| Deprotection | Removal of Fmoc groups after each coupling | 20% Piperidine in DMF |

| Cleavage and Side-Chain Deprotection | Release peptide from resin and remove protecting groups | TFA cocktail with scavengers (TIS, EDT, water) |

| Purification | Reverse-phase HPLC purification | C18 column, acetonitrile/water gradient |

| Lyophilization | Drying purified peptide | Freeze-drying |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The peptide contains reactive moieties that dictate its chemical behavior:

-

N-terminal pyroglutamate (Pyr) : Resistant to enzymatic cleavage due to cyclic structure but susceptible to hydrolysis under strong acidic/basic conditions .

-

Sulfated tyrosine (Tyr(SO3H)) : The sulfate group may undergo desulfation via acid-catalyzed hydrolysis or enzymatic cleavage (e.g., sulfatases) .

-

Methionine (Met) : Prone to oxidation (e.g., to methionine sulfoxide/sulfone) under oxidative conditions .

-

Tryptophan (Trp) : Susceptible to oxidation (e.g., forming kynurenine derivatives) and electrophilic substitution .

-

Aspartic acid (Asp) : May participate in crosslinking via carbodiimide-mediated amide bond formation or metal chelation .

-

Phenylalanine (Phe) : Can undergo decarboxylation under high-temperature conditions in nonpolar solvents .

Decarboxylation of Phenylalanine

The C-terminal phenylalanine residue may undergo thermal decarboxylation to form phenethylamine derivatives. A reported method involves:

-

Conditions : Heating in cyclohexanol (140–161°C) with catalytic cyclohexanone .

-

Mechanism : Radical-mediated CO₂ release, yielding phenethylamine .

-

Yield : 40–80% depending on solvent purity and reaction time .

Example Reaction:

Sulfate Ester Hydrolysis

The Tyr(SO3H) sulfate group can be cleaved under acidic or enzymatic conditions:

Oxidation of Methionine and Tryptophan

-

Met oxidation :

-

Trp oxidation :

N-Acetylation

The N-terminal Pyr residue can be acetylated using acetic anhydride:

Metal Complexation

Asp and Gln residues may coordinate metal ions (e.g., Fe²⁺, Cu²⁺), forming stable complexes:

Stability and Degradation

Analytical Data

Scientific Research Applications

Biological Significance

The compound is a synthetic peptide that incorporates various amino acids, including aspartic acid, tyrosine, and tryptophan, which are known for their roles in neurotransmission and hormonal regulation. The sulfonated tyrosine residue (Tyr(SO3H)) may enhance the compound's solubility and bioactivity, making it a candidate for further biological evaluation.

Therapeutic Applications

-

Antioxidant Properties :

- The presence of amino acids such as methionine and tryptophan suggests potential antioxidant activities. These amino acids can scavenge free radicals, contributing to cellular protection against oxidative stress.

-

Neuroprotective Effects :

- The incorporation of tryptophan is particularly notable due to its conversion to serotonin, a critical neurotransmitter involved in mood regulation. This suggests that the compound may have implications in treating mood disorders or neurodegenerative diseases.

-

Antimicrobial Activity :

- Peptides often exhibit antimicrobial properties. The structural composition of this peptide may allow it to disrupt bacterial membranes or inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Drug Delivery Systems :

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of similar peptides to various biological targets, such as enzymes involved in metabolic pathways. For instance, compounds analogous to H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H) have shown promising interactions with dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria .

Synthesis and Biological Evaluation

Research has demonstrated that synthetic peptides with similar structures exhibit significant antibacterial and antitubercular properties. For example, studies indicated that modifications in the peptide structure could enhance its potency against resistant strains of bacteria .

Clinical Implications

Currently, compounds derived from similar peptide structures are undergoing clinical trials for their efficacy in treating conditions such as tuberculosis and other bacterial infections. The promising results from these trials highlight the potential of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 as a therapeutic agent .

Summary Table of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Protective effects against oxidative stress |

| Neuroprotection | Mood regulation via serotonin pathways | Implications for mood disorders |

| Antimicrobial Activity | Disruption of bacterial membranes | Effective against resistant bacterial strains |

| Drug Delivery | Enhanced stability and bioavailability | Improved therapeutic outcomes |

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfated tyrosine residue can enhance binding affinity to certain proteins, influencing signaling pathways and biological responses. The peptide’s structure allows it to interact with various cellular components, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Key Features of DL-Configured Peptides

Key Observations:

Modifications: The target peptide’s Tyr(SO₃H) distinguishes it from others, likely enhancing electrostatic interactions compared to non-sulfated analogs .

DL-Configuration : Shared across all compounds, this feature may reduce enzymatic cleavage but could compromise target specificity compared to L-configured peptides .

xi-Substitutions : Both xiThr and xiIle introduce steric or conformational changes, though their exact roles remain understudied .

Physicochemical Properties

- Solubility: The sulfated tyrosine and acidic Asp residues likely improve aqueous solubility relative to non-sulfated peptides .

- Crystallinity : DL-Trp (in the target peptide) forms centrosymmetric crystals via hydrogen bonding, suggesting predictable solid-state behavior .

Biological Activity

The compound H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structure and Composition

This peptide consists of a complex sequence of amino acids, including:

- Pyr : Pyrrolidine

- Gln : Glutamine

- Asp : Aspartic acid

- Tyr(SO3H) : Sulfonated Tyrosine

- xiThr : A non-standard amino acid

- Gly : Glycine

- Trp : Tryptophan

- Met : Methionine

- Phe : Phenylalanine

This diverse composition suggests a multifaceted role in biological systems, potentially influencing various physiological processes.

Antioxidant Properties

Research indicates that bioactive peptides can exhibit antioxidant properties, which are crucial for combating oxidative stress in cells. The presence of hydrophilic residues in the peptide sequence may enhance its antioxidant activity, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

Peptides similar to this compound have shown significant antimicrobial effects against various pathogens. Studies suggest that such peptides disrupt microbial membranes, leading to cell lysis and death, thus positioning them as potential alternatives to traditional antibiotics .

Case Studies

- Antioxidative Peptides

-

Antimicrobial Peptide Applications

- In a clinical setting, peptides derived from similar sequences have been tested against resistant bacterial strains. Results indicated that these peptides could effectively reduce bacterial load without compromising human cell integrity, suggesting a promising therapeutic avenue for this compound in treating infections .

- Cancer Research

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of this peptide to improve yield and purity?

- Methodology : Use Design of Experiments (DoE) to systematically vary parameters such as coupling reagent concentration, temperature, and reaction time. For example, a fractional factorial design reduces the number of trials while identifying critical factors affecting yield. Post-synthesis purification via reverse-phase HPLC with gradient elution (C18 column) can isolate the target compound, followed by MALDI-TOF MS for purity validation .

- Key Considerations : Monitor racemization risks at DL-amino acid residues using chiral chromatography. Reference computational reaction path search methods (e.g., quantum chemical calculations) to predict coupling efficiency under varying conditions .

Q. What experimental approaches are recommended for characterizing the physicochemical properties of this sulfonated tyrosine-containing peptide?

- Methodology :

- Polar Surface Area (PSA) : Calculate using software like MarvinSketch to predict solubility and membrane permeability.

- LogP : Determine experimentally via shake-flask method with octanol/water partitioning, validated against computational predictions (e.g., XLogP3).

- Stability : Conduct accelerated degradation studies (e.g., pH 2–9 buffers, 40°C) with LC-MS monitoring to identify hydrolysis or oxidation sites, particularly at methionine and tryptophan residues .

Q. How can researchers assess the peptide’s stability under varying biochemical conditions for in vitro studies?

- Methodology : Use dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy to evaluate aggregation propensity and secondary structure changes. For oxidative stability, incubate with hydrogen peroxide (0.1–1%) and quantify degradation via HPLC-UV. Cross-reference findings with membrane separation technologies (e.g., ultrafiltration) to isolate stable conformers .

Advanced Research Questions

Q. What computational strategies are effective in modeling the interaction between the sulfonated tyrosine residue and target receptors?

- Methodology : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study conformational flexibility. Use density functional theory (DFT) to calculate sulfonate group charge distribution and hydrogen-bonding patterns. Validate predictions via surface plasmon resonance (SPR) binding assays with mutated receptor variants .

Q. How can contradictory bioactivity data from cell-based assays be resolved for this peptide?

- Methodology :

- Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.

- Cell Line Validation : Compare results in primary vs. immortalized cells to rule out lineage-specific artifacts.

- Data Integration : Apply multivariate statistical analysis (e.g., PCA) to correlate bioactivity with peptide stability metrics and assay conditions .

Q. What advanced techniques address formulation challenges for enhancing the peptide’s bioavailability in vivo?

- Methodology :

- Nanoencapsulation : Use microfluidics to prepare lipid-polymer hybrid nanoparticles (size <200 nm), optimizing encapsulation efficiency via response surface methodology.

- Mucoadhesive Carriers : Test chitosan or polyacrylic acid-based gels for sustained release, using Franz diffusion cells to measure permeation rates.

- In Silico PK Modeling : Predict pharmacokinetics (e.g., half-life, clearance) using tools like GastroPlus, incorporating experimental LogP and PSA data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.